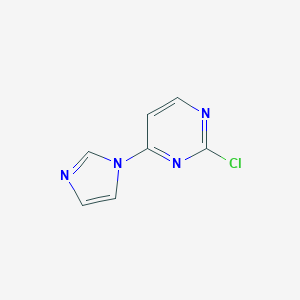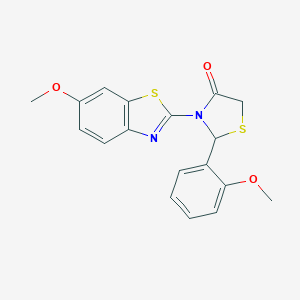![molecular formula C20H21Cl2N3O3 B504606 2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B504606.png)
2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide is a complex organic compound that features a benzamide core with dichloro substitutions and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 4-(2-hydroxyethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the piperazine ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized benzamides.
科学研究应用
2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2,4-dichloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C20H21Cl2N3O3 |
|---|---|
分子量 |
422.3g/mol |
IUPAC 名称 |
2,4-dichloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C20H21Cl2N3O3/c21-14-5-6-15(17(22)13-14)19(27)23-18-4-2-1-3-16(18)20(28)25-9-7-24(8-10-25)11-12-26/h1-6,13,26H,7-12H2,(H,23,27) |
InChI 键 |
QKHKLOKNVSULRE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504523.png)
![4-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504524.png)
![3,4-dimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504526.png)
![3,5-dimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504527.png)
![3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504528.png)
![2-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504529.png)
![3-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504530.png)
![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504532.png)
![4-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504533.png)

![2-(2-Thienyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B504540.png)



